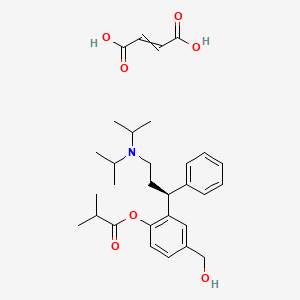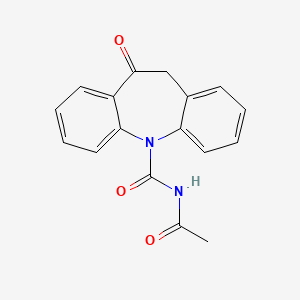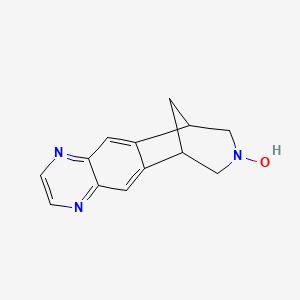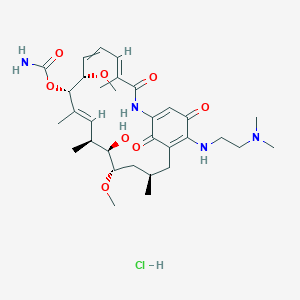
(1-Methylsulfonylpyrrolidin-3-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylsulfonylpyrrolidin-3-yl)hydrazine is a chemical compound that features a pyrrolidine ring substituted with a methylsulfonyl group and a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylsulfonylpyrrolidin-3-yl)hydrazine can be achieved through several methods. One common approach involves the nucleophilic substitution of halogenated pyrrolidines with hydrazine hydrate. This reaction typically occurs under mild conditions, using solvents such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) at room temperature or with slight cooling .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions, optimized for high yield and purity. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
(1-Methylsulfonylpyrrolidin-3-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazine moiety into amines.
Substitution: The hydrazine group can participate in substitution reactions, forming hydrazones or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like aldehydes or ketones are used to form hydrazones under mild acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and hydrazones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(1-Methylsulfonylpyrrolidin-3-yl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Methylsulfonylpyrrolidin-3-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The methylsulfonyl group may enhance the compound’s stability and reactivity, facilitating its interaction with target proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Hydralazine: A hydrazine derivative used as an antihypertensive agent.
Iproniazid: A hydrazine-based monoamine oxidase inhibitor used as an antidepressant.
Uniqueness
(1-Methylsulfonylpyrrolidin-3-yl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methylsulfonyl and hydrazine groups allows for a wide range of chemical modifications and applications, setting it apart from other hydrazine derivatives .
Propiedades
Fórmula molecular |
C5H13N3O2S |
|---|---|
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
(1-methylsulfonylpyrrolidin-3-yl)hydrazine |
InChI |
InChI=1S/C5H13N3O2S/c1-11(9,10)8-3-2-5(4-8)7-6/h5,7H,2-4,6H2,1H3 |
Clave InChI |
PIZGLTGXPDMMME-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCC(C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13843434.png)







![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
![(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)



